molecular formula C6H7IN2O2S B13066676 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13066676
M. Wt: 298.10 g/mol
InChI Key: AARDCGSAOXODLV-UHFFFAOYSA-N
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Description

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid: is a heterocyclic compound that contains an amino group, an iodo-substituted thiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Amino Group Introduction: The amino group can be introduced through nucleophilic substitution reactions using amines or through reductive amination.

    Propanoic Acid Moiety Addition: The propanoic acid moiety can be introduced via alkylation reactions or by using appropriate carboxylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Coupling Reactions: Palladium catalysts, base, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce various functional groups at the iodine position.

Scientific Research Applications

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodo group and the thiazole ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid
  • 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid
  • 3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanoic acid

Uniqueness

The uniqueness of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodo group can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C6H7IN2O2S

Molecular Weight

298.10 g/mol

IUPAC Name

3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)

InChI Key

AARDCGSAOXODLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)O)N)I

Origin of Product

United States

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